N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Overview
Description
N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a pyrazole ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with an α,β-unsaturated carbonyl compound. The piperidine ring is then introduced through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonylation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating or cooling to achieve the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N4-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
- N~4~-[1-(1-ETHYL-1H-IMIDAZOL-3-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
- N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(METHYLSULFONYL)-4-PYRROLIDINECARBOXAMIDE
Uniqueness
N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring, piperidine ring, and sulfonyl group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
N-[1-(1-ethylpyrazol-3-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S/c1-4-17-8-7-13(16-17)11(2)15-14(19)12-5-9-18(10-6-12)22(3,20)21/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVFRQYKACNRNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(C)NC(=O)C2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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